Product packaging for Estradiol 3,17-Divalerate(Cat. No.:CAS No. 63042-28-4)

Estradiol 3,17-Divalerate

Cat. No.: B137805
CAS No.: 63042-28-4
M. Wt: 440.6 g/mol
InChI Key: XCWCTQWBFLVNMT-RIWVVKKCSA-N
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Description

Contextualization of Estradiol (B170435) 3,17-Divalerate within Estrogen Research

Estradiol 3,17-Divalerate is a synthetic derivative of the primary female sex hormone, 17β-estradiol. americanchemicalsuppliers.com Within the broad field of estrogen research, it is principally recognized not as a therapeutic agent itself, but as a chemical intermediate and a known impurity in the synthesis of Estradiol Valerate (B167501). pharmaffiliates.comsynthinkchemicals.com Estradiol Valerate, an estrogen medication, is the 17-monoester of estradiol, whereas this compound is a diester, with valeric acid chains attached at both the 3 and 17β positions of the steroid nucleus. wikipedia.orggoogle.com Its study is therefore intrinsically linked to the production and purification of clinically significant estrogen prodrugs. The compound serves as a key example in process chemistry, where the management of intermediates directly impacts the purity and yield of the final active pharmaceutical ingredient.

Historical Perspective of Estradiol Derivatives in Medical Science

The history of estradiol derivatives began shortly after the isolation and structural elucidation of estrogens in the early 20th century. Following the discovery of estradiol, researchers sought to modify its structure to improve its therapeutic utility. The first estradiol ester, estradiol benzoate (B1203000), was discovered in 1933 and introduced for medical use that same year. wikipedia.org This was followed by the development of other esters, such as estradiol valerate and estradiol cypionate, which were introduced in the 1950s. nih.govwikipedia.org The primary motivation for creating these derivatives was to alter the pharmacokinetic profile of the parent hormone. Unmodified estradiol is rapidly metabolized by the body, but esterification was found to slow its absorption and metabolism, thereby prolonging its effects. drugbank.com this compound emerged in this context as a by-product or intermediary step in the synthesis of monoesters like estradiol valerate. google.com Patents from the mid-20th century describe processes where the reaction of estradiol with valeric anhydride (B1165640) produces estradiol divalerate as an oily substance that is subsequently converted to the desired monoester. google.comgoogle.com

Significance of Esterification in Steroid Pharmacokinetics Research

Esterification is a fundamental chemical modification used in steroid research to modulate a drug's pharmacokinetic properties. drugbank.com By attaching fatty acid esters to the hydroxyl groups of a steroid like estradiol, its lipophilicity (solubility in fats and oils) is increased. drugbank.com This chemical change is central to the development of long-acting depot injections. When an esterified steroid is injected intramuscularly in an oil vehicle, it is released slowly from the injection site into the bloodstream. Once in circulation, enzymes called esterases cleave off the ester chain, releasing the active parent hormone over an extended period. drugbank.com

This prodrug mechanism extends the half-life and duration of action of the steroid. The length of the ester chain influences these properties; for instance, a comparative study of estradiol benzoate, valerate, and cypionate found that the duration of elevated estrogen levels was longest with the cypionate ester (which has a longer chain) and shortest with the benzoate ester. nih.gov this compound, being a diester, represents a further degree of this modification. While monoesters like estradiol valerate are designed to be cleaved to release estradiol, the presence of two ester groups in the divalerate form would necessitate a two-step enzymatic cleavage. The study of such diesters, like estradiol dipropionate, has been part of the broader research effort to fine-tune the release and activity profile of steroidal drugs. wikipedia.org

Research Gaps and Objectives in the Study of this compound

The predominant research gap concerning this compound is the lack of investigation into its own pharmacological and pharmacokinetic profile. The existing literature almost exclusively discusses it within the framework of chemical synthesis. pharmaffiliates.comgoogle.comgoogle.com There is a scarcity of studies that have characterized its specific binding affinity for estrogen receptors (ERα and ERβ), its intrinsic biological activity, or its metabolic fate in vivo compared to its monoester and parent counterparts.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key chemical identifiers and properties of the compound.

PropertyValueSource
IUPAC Name[(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate nih.gov
Molecular FormulaC₂₈H₄₀O₄ nih.gov
Molecular Weight440.61 g/mol synthinkchemicals.com
CAS Number63042-28-4 nih.gov
SynonymsEstradiol Divalerate; Estra-1,3,5(10)-trien-3,17β-diyl Dipentanoate; Estradiol Valerate Impurity E pharmaffiliates.comsynthinkchemicals.com

Table 2: Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters

This table presents data from a study comparing different estradiol monoesters to illustrate the effect of esterification on pharmacokinetics. Data for this compound is not available from comparative clinical studies.

Estradiol Ester (5 mg IM dose)Time to Peak Plasma Level (Estradiol + Estrone)Duration of Elevated Estrogen Levels
Estradiol Benzoate~2 days4-5 days
Estradiol Valerate~2 days7-8 days
Estradiol Cypionate~4 days~11 days
Source: Adapted from a 1980 study in Contraception. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O4 B137805 Estradiol 3,17-Divalerate CAS No. 63042-28-4

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-4-6-8-26(29)31-20-11-13-21-19(18-20)10-12-23-22(21)16-17-28(3)24(23)14-15-25(28)32-27(30)9-7-5-2/h11,13,18,22-25H,4-10,12,14-17H2,1-3H3/t22-,23-,24+,25+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWCTQWBFLVNMT-RIWVVKKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212372
Record name Estradiol 3,17-divalerate
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63042-28-4
Record name Estradiol 3,17-divalerate
Source ChemIDplus
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Record name Estradiol 3,17-divalerate
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Record name [(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
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Record name ESTRADIOL 3,17-DIVALERATE
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Chemical Synthesis and Advanced Production Methodologies

Esterification Reactions for Estradiol (B170435) Derivative Generation

The fundamental process for creating estradiol derivatives like the 3,17-divalerate is esterification. This class of reactions involves treating the hydroxyl groups of the estradiol molecule with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. google.com Esterification improves properties such as lipophilicity, which can sustain the release of the active estradiol molecule following administration. drugbank.com In the case of Estradiol 3,17-Divalerate, both the phenolic 3-hydroxyl group and the alcoholic 17β-hydroxyl group are esterified with valeric acid moieties.

The synthesis of this compound is typically achieved by reacting estradiol with n-valeric anhydride. google.comgoogle.com This reaction is commonly carried out in the presence of a base, which acts as a catalyst and acid scavenger. google.com

Base Catalysts : Pyridine (B92270) is a frequently used organic base for this transformation. google.comgoogle.com Other bases that can be employed include N-methyl morpholine, N-methyl pyrrolidine, and tertiary alkyl amines like triethyl amine. google.com

Reaction Temperature : The process is temperature-dependent, with reactions often heated to enhance the rate of esterification. A typical temperature range is between 30-120°C, with a preferred range of 70-90°C for optimal conversion. google.comgoogle.com

Alternative Reagents : Besides n-valeric anhydride, n-valeryl chloride can also be used. google.com Furthermore, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate represent another route to facilitate the esterification. google.comgoogle.com

While chemical synthesis is prevalent, enzymatic approaches offer a greener alternative with high regioselectivity. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL) have been studied for the esterification of estradiol. arkat-usa.org These enzymatic methods can operate under mild conditions and often selectively acylate the 17-hydroxyl group, demonstrating their potential for producing specific monoesters, though they are less direct for producing a divalerate derivative. arkat-usa.org

Table 1: Reaction Parameters for this compound Synthesis
ParameterDetailsSource
Starting MaterialEstradiol google.com
Acylating Agentn-Valeric Anhydride google.comgoogle.com
Base/CatalystPyridine google.comgoogle.com
Reaction Temperature75-80°C google.com
Reaction TimeApproximately 2 hours google.com
Work-upAddition of water and hydrochloric acid, followed by extraction with ethyl acetate (B1210297) and washing with sodium bicarbonate solution. google.com

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups at the C3 and C17 positions of the estradiol molecule act as nucleophiles. They attack the electrophilic carbonyl carbons of the n-valeric anhydride molecules. In this process, pyridine serves a dual role: it acts as a base to deprotonate the hydroxyl groups, increasing their nucleophilicity, and it also functions as a nucleophilic catalyst, activating the anhydride. The reaction results in the formation of two ester linkages and the release of valeric acid as a byproduct, which is neutralized by the excess base.

Development of High-Purity Synthetic Routes for this compound

Historically, a significant drawback in the synthesis of estradiol esters was the formation of the divalerate intermediate as an oil. google.comgoogle.com This oily state made the product difficult to handle and required purification by high-vacuum distillation (e.g., at 0.01 mm of Hg), a laborious and industrially challenging process that often resulted in lower purity and poor yields. google.comgoogle.com

A major advancement has been the development of a process that isolates this compound as a crystalline solid. google.com This improved route involves the crystallization of the divalerate intermediate from an alcoholic solvent, most commonly methanol (B129727). google.com This method circumvents the need for high-vacuum distillation, simplifies handling, and facilitates a more economical and scalable process. google.com The isolation of a solid intermediate allows for more effective purification, ultimately contributing to the high purity of the final estradiol ester product, which can reach levels of 99.4% or greater. google.com

Crystalline Form Polymorphism of Estradiol Divalerate and its Research Implications (e.g., Form A)

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different molecular arrangements, is a critical area of study in pharmaceutical sciences as it affects properties like stability and dissolution. ijpsonline.com While estradiol itself is known to exist in several polymorphic and pseudopolymorphic forms (solvates and hydrates), research has also identified specific crystalline forms of its derivatives. jetir.orgnih.govresearchgate.net

A novel crystalline form of this compound, designated as Form A, has been identified and characterized. google.com This form is obtained by a specific crystallization process involving dissolving the crude divalerate in an alcohol like methanol, heating to get a clear solution, and then cooling to allow the crystals to form. google.com

The research implications of isolating Form A are significant for industrial production. Obtaining the intermediate as a stable, crystalline solid (Form A) rather than an oil offers several advantages:

Improved Handling : Solids are significantly easier to filter, transfer, and store than viscous oils. google.com

Enhanced Purification : Crystallization is an effective purification technique that removes impurities more efficiently than distillation of an oil. google.com

Process Scalability : The method is more amenable to large-scale industrial production. google.com

Consistency : A well-defined crystalline form ensures batch-to-batch consistency of the intermediate.

Table 2: Properties of this compound Crystalline Form A
PropertyValue/CharacteristicSource
DesignationForm A google.com
Physical StateCrystalline Solid google.com
Melting Point64-66°C google.com
Method of PreparationCrystallization from an alcoholic solvent (e.g., methanol) google.com
CharacterizationCharacterized by X-Ray Powder Diffraction (XRPD) and Infrared (IR) spectroscopy. google.com

Industrial Synthesis Challenges and Research Solutions

The primary challenge in the industrial synthesis of estradiol esters via the divalerate intermediate has been the physical nature of the intermediate itself. google.com

Challenge : Prior art methods consistently produced this compound as an oil. google.comgoogle.com This presented significant downstream processing issues, including:

Difficulty in handling and transferring the viscous material.

The need for purification via high-vacuum distillation, which is not favorable for large-scale industrial application. google.com

Lower purity of the distilled oil, which could compromise the quality of the final pharmaceutical product. google.com

Research Solution : The development of a robust crystallization procedure to isolate this compound as a solid represents the key research solution. google.com By dissolving the crude product in methanol, heating the solution, and then cooling it, Form A precipitates as a solid that can be easily filtered and dried. google.com This innovation directly addresses the challenges of the older methods, leading to an economical, high-yield, and scalable process that produces a high-purity intermediate. google.com

Analytical Standards and Reference Material Development for Impurity Profiling Research

Ensuring the purity and quality of pharmaceutical compounds is paramount. The development and use of analytical standards and certified reference materials (CRMs) are essential for quality control, method validation, and impurity profiling. sigmaaldrich.comsynthinkchemicals.com

This compound is itself cataloged as an impurity of Estradiol Valerate (B167501) (the 17-monoester). synthinkchemicals.comnih.gov Therefore, well-characterized this compound serves as a critical reference standard for analytical chemists. synthinkchemicals.com Its availability allows for the development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify it as a potential byproduct in the synthesis of Estradiol Valerate. synthinkchemicals.com

The development of these standards is a rigorous process. Certified Reference Materials are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025, ensuring their accuracy and traceability. sigmaaldrich.com For impurity profiling, researchers must identify potential byproducts, such as the di-valerate, as well as other related substances like Δ⁶-dehydro derivatives that can form during synthesis. synthinkchemicals.com Having access to these compounds as high-purity reference materials is indispensable for the quality assurance and regulatory compliance of the final drug product. synthinkchemicals.com

Pharmacological Research

Prodrug Hydrolysis and Estradiol (B170435) Release Kinetics

Estradiol 3,17-divalerate functions as a prodrug, meaning it is an inactive compound that is metabolized in the body to produce the active therapeutic agent, 17β-estradiol. wikipedia.org The conversion process involves enzymatic hydrolysis by esterases, which are ubiquitous in the blood and various tissues, including the liver. patsnap.com These enzymes cleave the two valerate (B167501) ester bonds at the C3 and C17 positions of the steroid nucleus, releasing 17β-estradiol and two molecules of valeric acid. patsnap.comdovepress.com

This enzymatic cleavage is a critical step that governs the pharmacokinetic profile of the drug. The presence of two ester groups in this compound, as opposed to a single ester in compounds like estradiol valerate, is designed to modulate the release kinetics of the active estradiol. googleapis.com The diester structure results in a more gradual and sustained release of estradiol over an extended period. This slow release pattern helps to maintain stable serum concentrations of the hormone, which can be therapeutically advantageous compared to the more fluctuating levels seen with oral administration of unesterified estradiol. patsnap.com The half-life of estradiol released from ester prodrugs is significantly longer than that of orally or intravenously administered estradiol, which ranges from minutes to several hours. drugbank.com For instance, the elimination half-life of estradiol following intramuscular injection of estradiol valerate is approximately 4-5 days. wikipedia.org

Pharmacokinetics Studies of this compound

This compound is an esterified form of estradiol, the primary female sex hormone. Esterification, in this case with two valeric acid groups, modifies the pharmacokinetic profile of estradiol, influencing its absorption, distribution, metabolism, and excretion. This section delves into the scientific understanding of these processes.

Absorption Profiles Across Varied Routes (General Principles)

The addition of valerate esters to the estradiol molecule increases its lipophilicity. This chemical modification is a key determinant of its absorption characteristics, particularly prolonging its release and duration of action when administered parenterally.

Oral administration of estradiol esters like estradiol valerate involves absorption through the intestinal mucosa. drugbank.com Following absorption, the ester is cleaved, releasing 17β-estradiol into circulation. drugbank.comdrugbank.com However, oral administration subjects the compound to significant first-pass metabolism in the liver, which reduces the bioavailability of estradiol to approximately 3-5%. wikipedia.org

In contrast, parenteral routes, such as intramuscular injection, bypass the first-pass effect. When administered intramuscularly, the oily preparation of estradiol valerate forms a depot in the muscle tissue. From this depot, the drug is slowly absorbed over several weeks, providing a prolonged duration of action. drugbank.comfda.gov

Systemic Distribution Patterns and Plasma Protein Binding (e.g., Sex Hormone-Binding Globulin, Albumin)

Once in the bloodstream, exogenous estrogens like estradiol distribute throughout the body in a manner similar to endogenous estrogens. They tend to concentrate in sex hormone target organs. fda.gov A significant portion of circulating estradiol is bound to plasma proteins. Approximately 98% of estradiol is bound, primarily to sex hormone-binding globulin (SHBG) and albumin. dovepress.com Specifically, about 37% binds to SHBG and 61% to albumin. dovepress.com

The binding to these proteins is a dynamic equilibrium. It is the small, unbound fraction of estradiol that is biologically active and able to diffuse into cells to exert its effects. nih.gov The extent of protein binding can influence the availability and clearance of the hormone.

Metabolic Pathways and Identification of Key Metabolites (e.g., Estrone (B1671321), Estriol, Conjugates)

The metabolism of exogenously administered estrogens mirrors that of endogenous estrogens, with the liver being the primary site of transformation. drugbank.comfda.gov After administration, this compound is hydrolyzed by esterases, splitting it into 17β-estradiol and valeric acid. drugbank.comnih.gov

The released estradiol is then subject to further metabolic processes. A key pathway is the conversion of estradiol to estrone, and both can be further metabolized to estriol. drugbank.com These transformations are part of a dynamic equilibrium of metabolic interconversions. fda.gov The liver also conjugates these estrogens with sulfate (B86663) and glucuronide, which increases their water solubility and facilitates their excretion. drugbank.com These conjugated metabolites can be secreted into the bile, undergo hydrolysis in the gut, and be reabsorbed. drugbank.com The cytochrome P450 enzyme system, particularly CYP3A4 and to a lesser extent CYP1A2, plays a significant role in the oxidative metabolism of estradiol. drugbank.comfda.gov

Elimination Kinetics and Excretion Routes

The elimination of estradiol and its metabolites primarily occurs through the kidneys via urine. drugbank.comfda.gov Following intramuscular injection of estradiol valerate, the majority of the substance is excreted as glucuronide and sulfate conjugates. hres.ca One study showed that after an intramuscular injection, about 89% of the metabolites were excreted as glucuronide substances and 6% as sulfated substances in the urine. hres.ca

The terminal elimination half-life of estradiol varies depending on the route of administration and the specific ester form. For instance, after oral administration of estradiol valerate, the terminal elimination half-life of estradiol is approximately 14 to 17 hours. dovepress.com Daily repeated oral administration of estradiol valerate does not lead to an accumulation of 17β-estradiol or its metabolites. nih.gov

Comparative Pharmacokinetics of Esterified vs. Unesterified Estradiol

Esterification of estradiol significantly alters its pharmacokinetic properties compared to unesterified estradiol. The primary advantages of esterification are improved oral bioavailability and a prolonged duration of action when administered via injection. wikipedia.org

Unesterified estradiol has very low oral bioavailability due to extensive first-pass metabolism. wikipedia.org Esterification, as seen with estradiol valerate, offers some protection against this rapid metabolism, slightly improving its bioavailability when taken orally. wikipedia.org

The most significant difference is observed with parenteral administration. The increased lipophilicity of estradiol esters allows for the formation of a depot at the injection site, leading to a slow and sustained release of the hormone. wikipedia.org This results in a much longer duration of action compared to unesterified estradiol, which would be absorbed and eliminated more rapidly. Once absorbed from the depot, esterases in the blood and tissues quickly hydrolyze the ester, releasing the active estradiol molecule. wikipedia.org

Pharmacodynamics and Physiological Effects Mediated by Estradiol

Estradiol, the active hormone released from this compound, exerts its effects by binding to estrogen receptors (ERs), which are primarily located in the cell nucleus. wikipedia.org This binding initiates a cascade of events that ultimately regulate gene expression. physiology.org Estradiol is a potent agonist of the estrogen receptor and is significantly more potent than its metabolites, estrone and estriol. drugbank.com

The physiological effects of estradiol are wide-ranging and crucial for normal female development and reproductive function. It is responsible for the development of female secondary sexual characteristics, such as breast development, widening of the hips, and the characteristic female pattern of fat distribution. wikipedia.org

Throughout the menstrual cycle, estradiol produced by the ovaries plays a critical role in regulating the hypothalamic-pituitary-gonadal axis. It prepares the uterine lining (endometrium) for potential pregnancy and is involved in the surge of luteinizing hormone that triggers ovulation. wikipedia.org

Beyond the reproductive system, estradiol has significant effects on numerous other tissues and systems:

Bone: Estradiol is vital for maintaining bone density by inhibiting bone resorption. drugbank.comphysio-pedia.com

Cardiovascular System: It can have favorable effects on plasma lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels. physio-pedia.com

Skin and Connective Tissues: Estradiol helps maintain the health and elasticity of the skin. physio-pedia.com

Brain: It has neuroprotective effects and can influence mood and cognitive function. physiology.org

Interactive Data Table: Pharmacokinetic Parameters of Estradiol and its Esters

ParameterOral Micronized EstradiolOral Estradiol ValerateIntramuscular Estradiol Valerate
Bioavailability ~5% wikipedia.org~3-5% wikipedia.org100% wikipedia.org
Time to Peak Concentration (Tmax) Varies~6-8 hours dovepress.com3-8 days wikipedia.org
Protein Binding ~98% (60% albumin, 38% SHBG) wikipedia.org~98% (61% albumin, 37% SHBG) dovepress.com~98% (to albumin and SHBG) wikipedia.org
Primary Metabolites Estrone, Estriol, Conjugates drugbank.comEstrone, Estriol, Conjugates drugbank.comEstrone, Estriol, Conjugates drugbank.com
Elimination Half-Life 13-20 hours wikipedia.org14-17 hours dovepress.com3.5 days (range 1.2-7.2) wikipedia.org
Primary Route of Excretion Urine drugbank.comUrine fda.govUrine fda.gov

Maintenance of Hormonal Balance and Reproductive System Health

Estradiol is a cornerstone in maintaining hormonal balance and the health of the female reproductive system. patsnap.com It governs the growth and maintenance of the uterine lining (endometrium), regulates the menstrual cycle, and supports the development of secondary sexual characteristics. patsnap.comwikipedia.org By activating estrogen receptors (ERs), specifically ERα and ERβ, estradiol orchestrates a cascade of cellular events that include gene expression and protein synthesis, which are vital for reproductive tissue function. patsnap.com

In conditions of estrogen deficiency, such as menopause or after surgical removal of the ovaries, the administration of estradiol valerate helps to restore hormonal equilibrium. This can alleviate symptoms associated with low estrogen levels. nih.govwikipedia.org Furthermore, estradiol plays a crucial role in fertility by ensuring the proper function of the ovaries and preparing the uterus for potential pregnancy. nih.gov The compound also influences the production of other hormones, contributing to the intricate hormonal symphony that governs female reproductive health. nih.gov

Bone Remodeling and Density Maintenance Mechanisms

Estradiol is a key regulator of bone metabolism, playing a critical role in the continuous process of bone remodeling. mdpi.com It helps to maintain bone density by inhibiting bone resorption, the process by which bone is broken down, and promoting the activity of osteoblasts, the cells responsible for new bone formation. drugbank.commedicalnewstoday.com This dual action is crucial for preserving skeletal integrity throughout life.

Research has shown that the decline in estrogen levels, particularly during menopause, leads to an acceleration of bone loss, increasing the risk of osteoporosis. medicalnewstoday.comnih.gov Studies on surgically induced menopausal women have demonstrated that early administration of oral estradiol valerate can significantly suppress the high rate of bone remodeling that occurs after the abrupt cessation of ovarian estrogen production. nih.gov In one such study, women who received estradiol valerate showed no significant increase in bone turnover markers, in contrast to a significant elevation in the untreated group. nih.gov This highlights the protective effect of estradiol on the skeleton.

The mechanism of estradiol's effect on bone involves its interaction with estrogen receptors on both osteoclasts (cells that resorb bone) and osteoblasts. By modulating the expression of various genes in these cells, estradiol tips the balance of bone remodeling in favor of formation, thereby preserving bone mass. nih.gov

Table 1: Effect of Estradiol Valerate on Bone Turnover Markers in Surgically Induced Menopausal Women

GroupBaseline Serum CTX (ng/mL)12-Week Post-op Serum CTX (ng/mL)Baseline Serum P1NP (ng/mL)12-Week Post-op Serum P1NP (ng/mL)
Hormone Treatment0.260.2445.242.8
No Treatment0.280.4548.165.3

CTX: C-terminal telopeptide of type I collagen (a marker of bone resorption); P1NP: procollagen (B1174764) type I N-terminal propeptide (a marker of bone formation). Data derived from a prospective study on the effects of early estradiol valerate administration in surgically induced menopausal women. nih.gov

Cardiovascular System Regulation and Lipid Metabolism Modulation

Estradiol exerts significant regulatory effects on the cardiovascular system and plays a crucial role in modulating lipid metabolism. nih.gov It is thought to contribute to the lower incidence of cardiovascular disease in premenopausal women compared to men of the same age. nih.gov The cardiovascular protective effects of estradiol are multifaceted, involving direct actions on blood vessels and favorable alterations in the lipid profile. scielo.br

Estradiol promotes vasodilation by stimulating the production of nitric oxide and prostacyclin, substances that relax blood vessels and improve blood flow. scielo.br It also possesses antioxidant properties and can reduce the levels of vasoconstrictor agents. nih.govscielo.br

Regarding lipid metabolism, estradiol generally has a beneficial impact. It has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, and increase levels of high-density lipoprotein (HDL) cholesterol, or "good" cholesterol. patsnap.com However, the effects on triglycerides can vary depending on the route of administration. Oral estrogen preparations can sometimes increase triglyceride levels, while transdermal applications may not have this effect. nih.gov

Studies in ovariectomized rats have demonstrated that estradiol valerate treatment can reverse the dysregulation of lipid metabolism in the liver. nih.gov In these studies, estradiol treatment was associated with decreased serum triglyceride levels and a reduction in lipid accumulation in liver cells. nih.gov This was linked to the regulation of key proteins involved in lipid synthesis and metabolism, such as sterol regulatory element-binding proteins (SREBPs). nih.govfrontiersin.org

Table 2: Effects of Estradiol Valerate on Lipid Metabolism in Ovariectomized Rats

GroupSerum Estrogen LevelsSerum Triglyceride LevelsHepatocyte Lipid DropletsHepatic ERα ExpressionHepatic SREBP-1c Expression
Sham-operatedNormalNormalNormalNormalNormal
Ovariectomized (OVX)Significantly DecreasedIncreasedIncreasedSignificantly DecreasedIncreased
OVX + Estradiol ValerateSignificantly IncreasedSignificantly DecreasedDecreasedIncreasedDecreased

ERα: Estrogen Receptor Alpha; SREBP-1c: Sterol Regulatory Element-Binding Protein-1c. Data based on a study investigating the effects of estradiol valerate on liver lipid metabolism in ovariectomized rats. nih.gov

Neurotransmitter System Modulation and Cognitive Enhancement

Estradiol is a potent neuroactive steroid that significantly modulates various neurotransmitter systems, thereby influencing cognitive functions. nih.govnih.gov It has been shown to have positive effects on learning and memory. nih.govnih.gov The cognitive-enhancing effects of estradiol are believed to be mediated through its interactions with the cholinergic, serotonergic, dopaminergic, and glutamatergic systems. nih.govfrontiersin.org

Research indicates that estradiol can enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a crucial process for learning and memory. frontiersin.org It can increase the density of dendritic spines, which are small protrusions on neurons that receive synaptic inputs. frontiersin.org

In the glutamatergic system, which is vital for learning and memory, estrogen has been found to potentiate the release of glutamate (B1630785) and enhance the function of NMDA receptors, which are critical for synaptic plasticity. frontiersin.org Studies in rodents have shown that estradiol administration can reverse the decrease in glutamatergic neurons observed after ovariectomy. nih.gov

The effects of estradiol on cognition are complex and can be influenced by various factors. However, a substantial body of research supports its role in promoting cognitive health. nih.govnews-medical.net

Antigonadotropic Actions and Gonadotropin Suppression

Estradiol exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). wikipedia.orgfda.gov This antigonadotropic action is a fundamental aspect of its role in regulating the menstrual cycle and is also the basis for its use in certain medical therapies.

By suppressing the secretion of FSH and LH, estradiol can prevent ovulation. nih.gov A study administering estradiol valerate to men and pre-menopausal women demonstrated a significant downregulation of both FSH and LH levels in both sexes. nih.gov This suppression of gonadotropins is a key mechanism by which estrogen-containing contraceptives prevent pregnancy. wikipedia.org

In men, the suppression of gonadotropins by estradiol also leads to a decrease in testosterone (B1683101) production. nih.gov This effect is utilized in the hormonal treatment of certain conditions.

Preclinical Research Models and Findings

In Vitro Cellular and Tissue Models for Estradiol (B170435) 3,17-Divalerate Research

In vitro systems provide a controlled environment to dissect the molecular interactions of Estradiol 3,17-Divalerate. These models are pivotal for understanding its engagement with estrogen receptors, its metabolic conversion, and its impact on core cellular functions.

The biological actions of this compound are primarily mediated through its active metabolite, estradiol, which binds to estrogen receptors (ERα and ERβ). Cell lines that express these receptors are therefore invaluable tools. The MCF-7 human breast cancer cell line, which is rich in ERα, is a frequently used model to assess the estrogenic properties of compounds. In this cell line, the hydrolysis of this compound to estradiol leads to the activation of estrogen-responsive genes, which can be quantified to determine the compound's potency.

The ACHN human renal cell carcinoma line is another relevant model for exploring the effects of estrogens in tissues not traditionally considered primary estrogen targets. Studies in these and other appropriate cell lines often involve competitive binding assays to measure the affinity of estradiol for its receptors and reporter gene assays to assess the transcriptional activation of estrogen-regulated genes.

The conversion of this compound to the biologically active estradiol is a critical step governed by the activity of intracellular esterase enzymes. The rate and extent of this metabolic conversion can vary significantly between different cell types, influencing the local concentration and activity of estradiol. For instance, liver cells (hepatocytes) and breast tissue cells possess high levels of esterase activity, enabling efficient hydrolysis of the prodrug. In vitro studies using cell lines derived from these tissues, such as HepG2 (liver) and MCF-7 (breast), are instrumental in characterizing the metabolic pathways of this compound.

A defining characteristic of estrogenic compounds is their ability to stimulate cell proliferation in hormone-responsive tissues. In ER-positive cell lines like MCF-7, the estradiol derived from this compound has been shown to promote cell growth. This proliferative response is a key indicator of the compound's estrogenic potential.

In addition to proliferation, estrogens can modulate other fundamental cellular processes, including differentiation and apoptosis (programmed cell death). For example, in bone-forming cells known as osteoblasts, estrogens can encourage differentiation and inhibit apoptosis, thereby contributing to the maintenance of bone mass. In vitro experiments using osteoblastic cell lines are employed to investigate these effects of this compound.

Interactive Data Table: In Vitro Effects of Estradiol (Active Metabolite of this compound)

Cell LineReceptor ExpressionPrimary EffectResearch Focus
MCF-7 High ERαProliferationEstrogenic potency, gene activation
ACHN ERα, ERβVariedNon-classical estrogen targets
HepG2 Low ERMetabolismEsterase activity, hydrolysis rate
Osteoblasts ERα, ERβDifferentiation, Anti-apoptosisBone formation mechanisms

In Vivo Animal Models in this compound Research

To understand the integrated physiological effects of this compound within a living organism, in vivo animal models are indispensable. These models allow for the assessment of the compound's impact on various organ systems in a more complex biological context.

The most common animal model used to study the effects of estrogen replacement is the ovariectomized (OVX) rodent. The surgical removal of the ovaries in rats or mice induces a state of estrogen deficiency that mimics human menopause. This model is crucial for evaluating the ability of this compound to counteract the physiological consequences of low estrogen levels. Following the administration of the compound to OVX animals, researchers can measure a variety of outcomes, such as the restoration of uterine weight, which is a classic bioassay for estrogenic activity.

Beyond its general estrogenic effects, in vivo research focuses on the specific actions of this compound in key target organs.

Vascular Tissues: Estrogens are known to have significant effects on the cardiovascular system. In OVX animal models, this compound is investigated for its potential to improve vascular health, for instance, by promoting the relaxation of blood vessels and preventing the formation of atherosclerotic plaques.

Bone Tissues: The protective role of estrogens in maintaining bone density is a major area of investigation. In OVX rodents, the administration of this compound can be assessed for its ability to prevent bone loss and preserve the structural integrity of the skeleton.

Brain Tissues: The brain is another important target for estrogen action, with implications for cognitive function and neuroprotection. Studies in OVX animals can explore the effects of this compound on learning, memory, and its potential to protect neurons from damage.

Interactive Data Table: In Vivo Research Focus on this compound in OVX Rodent Models

Organ SystemKey Pathophysiology in OVX ModelInvestigated Effect of this compound
Uterus AtrophyRestoration of tissue mass
Vasculature Endothelial dysfunction, AtherosclerosisImproved vasodilation, plaque reduction
Bone Increased bone resorption, decreased densityPrevention of bone loss, improved microarchitecture
Brain Cognitive decline, neuronal vulnerabilityEnhanced memory, neuroprotective effects

Assessment of Cognitive and Behavioral Outcomes in Hormone-Treated Animals

Preclinical studies utilizing animal models have provided significant insights into the effects of estradiol, the active metabolite of estradiol divalerate, on cognitive functions and behavior. These investigations often employ rodent and non-human primate models to explore the mechanisms by which estrogens influence neural circuits involved in learning, memory, and emotional regulation.

In a study involving gonadally intact female rats, the administration of estradiol valerate (B167501) was found to counteract learning impairments induced by scopolamine, a cholinergic antagonist. researchgate.net This suggests that estradiol can modulate the cholinergic system, which is crucial for memory processes. researchgate.net Specifically, in rats in the diestrus phase, a period of low estrogen, exogenous estradiol valerate prevented scopolamine-induced deficits in the acquisition phase of a discriminative avoidance task. researchgate.net However, when administered after the training session, it appeared to interfere with memory consolidation, highlighting the complex and timing-dependent effects of estrogen on cognitive processes. researchgate.net

Research in surgically menopausal rhesus macaques has also demonstrated the cognitive benefits of estradiol treatment. frontiersin.org In aged macaques on an obesogenic diet, estradiol treatment improved performance in a spatial maze task, indicating enhanced spatial learning and memory. frontiersin.org Interestingly, the timing of hormone therapy initiation appeared to influence its effects on brain structure. While both immediate and delayed estrogen replacement improved cognitive performance compared to a placebo, only the delayed estrogen group showed an increase in hippocampal volume over time. frontiersin.org The hippocampus is a brain region critical for memory formation. frontiersin.org This finding suggests that even with a delay, estradiol can induce beneficial structural changes in the brain. frontiersin.org

Furthermore, studies in ovariectomized rats have shown that estradiol can reverse cognitive and behavioral alterations, suggesting a neuroprotective role. frontiersin.org The effects of estradiol on cognition are believed to be mediated through its actions on various brain regions, including the hippocampus and prefrontal cortex, where it can influence synaptic plasticity, neurogenesis, and the expression of genes involved in memory consolidation. frontiersin.orgnih.gov

Table 1: Effects of Estradiol Valerate on Scopolamine-Induced Learning Impairment in Rats

Treatment Group Learning Performance (Acquisition) Memory Performance (Retrieval)
Vehicle + Saline Normal Normal
Vehicle + Scopolamine Impaired Impaired
Estradiol Valerate + Scopolamine (Pre-training) Normal (Prevented Impairment) Impaired
Estradiol Valerate + Scopolamine (Post-training) - Potentiated Impairment

Research on Inflammatory and Immunomodulatory Effects

Estradiol has been shown to possess significant immunomodulatory and anti-inflammatory properties in various preclinical models. These effects are mediated through its interaction with estrogen receptors expressed on immune cells and in the central nervous system.

In the context of neuroinflammation, such as that following an ischemic stroke, 17β-estradiol can inhibit the production and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.org It can also suppress the activation of microglia, the resident immune cells of the brain. frontiersin.org Studies in mouse models of middle cerebral artery occlusion have shown that the absence of ERα leads to increased microglial activation and larger infarct sizes, highlighting the protective role of estradiol signaling. frontiersin.org

Estradiol's anti-inflammatory effects are not limited to the brain. In a rat model of peripheral inflammation, estradiol replacement significantly increased the levels of the anti-inflammatory cytokine IL-10 in the dorsal root ganglia. nih.gov Centrally, in the spinal cord, estradiol decreased the levels of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Furthermore, research in mice has demonstrated that β-estradiol can inhibit both T cell-independent and T cell-dependent inflammation. nih.gov It achieves this by reducing the recruitment of inflammatory cells, such as macrophages and granulocytes, to the site of inflammation and by decreasing the production of TNF-α. nih.gov In T cell-dependent inflammation, estradiol also reduces the number of activated T cells. nih.gov

In the context of metabolic inflammation (metaflammation), estradiol valerate has been shown to attenuate vascular inflammation and atherosclerosis induced by oxidized lipids by reducing oxidative stress and inhibiting TNF-α signaling. frontiersin.org

Table 3: Immunomodulatory Effects of Estradiol in Preclinical Models

Model/Condition Key Findings
Ischemic Stroke (Mice) Inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Suppresses microglial activation. frontiersin.org
Peripheral Inflammation (Rats) Increases anti-inflammatory IL-10 in dorsal root ganglia; Decreases pro-inflammatory TNF-α and IL-1β in the spinal cord. nih.gov
T Cell-Independent Inflammation (Mice) Decreases recruitment of macrophages and granulocytes; Reduces TNF-α production. nih.gov
T Cell-Dependent Inflammation (Mice) Reduces total inflammatory cells and activated T cells. nih.gov
Vascular Inflammation (Atherosclerosis Model) Attenuates inflammation by reducing oxidative stress and inhibiting TNF-α signaling. frontiersin.org

Clinical Research and Therapeutic Efficacy

Research on Hormone Replacement Therapy (HRT) Applications

Hormone therapy utilizing estradiol (B170435) divalerate is a cornerstone for managing conditions arising from estrogen deficiency, particularly during and after menopause.

The decline in endogenous estrogen during menopause leads to a range of symptoms, with vasomotor symptoms (VMS) like hot flashes and night sweats, and urogenital atrophy being the most common. medscape.commedscape.com Menopausal hormone therapy is recognized as the most effective treatment for these symptoms. nih.govuspharmacist.com

Clinical studies have consistently shown that estradiol-based therapies significantly reduce the frequency and severity of VMS. medscape.com Research demonstrates that hormone therapy can decrease the severity of hot flashes by 65-90%. medscape.com The therapeutic effect extends to urogenital symptoms, such as vaginal dryness, soreness, and urinary urgency, by restoring the atrophied mucosal lining of the vagina and urinary tract. medscape.comuspharmacist.com

Table 1: Efficacy of Estradiol-Based Therapy on Menopausal Symptoms

Symptom Category Therapeutic Effect Supporting Evidence
Vasomotor Symptoms (VMS) Reduces frequency and severity of hot flashes and night sweats. Numerous studies confirm a 65-90% reduction in severity. medscape.com It is considered the most effective available treatment. nih.gov

| Urogenital Symptoms | Improves vaginal dryness, dyspareunia, and urinary frequency. | Both systemic and topical estrogen therapies are effective in reversing atrophic changes in the urogenital tract. medscape.com |

Estrogen deficiency is a primary factor in the pathogenesis of postmenopausal osteoporosis, a condition characterized by progressive bone loss and an increased risk of fractures. nih.gov Hormone replacement therapy with estrogens like estradiol divalerate is a well-established strategy for the prevention of osteoporosis in menopausal women. thebms.org.uknih.gov

Estrogen acts by inhibiting osteoclastic bone resorption, thereby slowing down the rate of bone turnover and preserving bone mineral density (BMD). nih.gov A meta-analysis of 57 trials involving approximately 10,000 women demonstrated that after two years of treatment with estradiol or conjugated estrogens, BMD increased by an average of 6.8% in the spine and 4.1% in the hip. nih.gov HRT is effective in reducing the risk of fractures at both the spine and the hip. thebms.org.uk For women experiencing premature or early menopause, estrogen therapy is considered a first-line choice for preventing bone loss. thebms.org.ukclevelandclinic.org

Table 2: Impact of Estrogen Therapy on Bone Mineral Density (BMD)

Skeletal Site Mean BMD Increase (after 2 years) Reference
Lumbar Spine 6.8% nih.gov

| Hip | 4.1% | nih.gov |

Hypoestrogenism, or estrogen deficiency, can result from conditions other than natural menopause, including hypogonadism, surgical castration (oophorectomy), and primary ovarian insufficiency (POI). frontiersin.org In these cases, particularly in younger women, hormone therapy serves as a physiological replacement of deficient hormones until the average age of natural menopause. frontiersin.orgnih.gov

For women with POI, which affects about 1% of women under 40, HRT is crucial for mitigating symptoms of estrogen deficiency and maintaining bone density. gremjournal.com Research indicates that estradiol replacement therapy is superior to combined oral contraceptives for improving lumbar spine BMD in this population. frontiersin.org The goal of therapy is to achieve physiological serum estradiol levels, which has been shown to have beneficial effects on cardiovascular and uterine parameters. frontiersin.orggremjournal.com Appropriate hormone replacement is also vital for women with Turner Syndrome to ensure normal bone density development. nih.gov

Research in Reproductive Health

Estradiol divalerate plays a significant role in modern reproductive medicine, both as a component of hormonal contraceptives and as a preparatory agent in fertility treatments.

While the majority of combined oral contraceptives (COCs) have historically used the synthetic estrogen ethinylestradiol, formulations containing estradiol divalerate have been developed as an alternative. wikipedia.org These formulations aim to provide effective contraception while potentially offering a different physiological profile.

One such formulation combines estradiol divalerate with the progestin dienogest. nih.govresearchgate.net Clinical efficacy studies have reported a Pearl Index (a measure of contraceptive effectiveness) for this combination ranging from 0.73 to 1.27 (unadjusted) and 0.34 to 0.72 (adjusted for method failure). nih.gov Research comparing COCs containing estradiol valerate (B167501) with those containing ethinylestradiol has shown differences in their effects on the coagulation system. Studies suggest that estradiol valerate has a less pronounced impact on thrombin generation, indicating a lower enhancement of coagulation potential compared to ethinylestradiol. nih.govresearchgate.net

Table 3: Comparison of Coagulation Effects: Estradiol Valerate (EV) vs. Ethinylestradiol (EE) COCs

Coagulation Marker Effect of EV + Dienogest Effect of EE + Dienogest Reference
Thrombin Peak +45% +147% nih.gov
Endogenous Thrombin Potential +26% +64% nih.gov

| Time to Thrombin Peak | Unaltered | Shortened (-26%) | nih.gov |

In assisted reproductive technology (ART), particularly in frozen-thawed embryo transfer (FET) cycles, successful implantation depends on a receptive endometrium. jri.ir Estradiol divalerate is widely used in hormonal protocols to prepare the endometrial lining for embryo implantation. nih.govnih.gov Exogenous estrogen stimulates the proliferation and development of the endometrium to an adequate thickness, which is crucial for successful embryo attachment. nih.govekb.eg

Research has compared different routes of administration. A randomized clinical trial comparing oral estradiol valerate with transdermal estradiol patches for endometrial preparation in FET cycles found no significant difference in clinical pregnancy rates between the two groups (30.2% vs. 33.3%, respectively). jri.ir However, serum estradiol levels were significantly higher in the oral administration group. jri.ir Other studies have explored combining estradiol valerate with other agents, such as sildenafil (B151) citrate, to improve endometrial thickness and blood flow in patients with a previously thin endometrium. ekb.egslideshare.net

Table 4: Comparison of Oral vs. Transdermal Estradiol for Endometrial Preparation in FET

Outcome Measure Oral Estradiol Valerate Group Transdermal Estradiol Group Reference
Clinical Pregnancy Rate 30.2% 33.3% jri.ir
Biochemical Pregnancy Rate 32.6% 33.3% jri.ir

| Serum Estradiol Level | Significantly Higher | Significantly Lower | jri.ir |

Investigations in Oncology

Role in Palliative Treatment of Advanced Prostate Cancer

Estradiol and its esters have historically been a cornerstone in the hormonal therapy of advanced prostate cancer. The primary mechanism of action involves the suppression of gonadotropin secretion from the pituitary gland, which in turn dramatically reduces the production of testosterone (B1683101) by the testes. nih.govcancerresearchuk.org Since prostate cancer growth is typically dependent on androgens like testosterone, this reduction can lead to tumor regression and alleviation of symptoms. cancerresearchuk.orgcancer.gov

Research into transdermal estradiol therapy has aimed to harness these benefits while potentially mitigating some of the cardiovascular risks associated with older oral estrogen formulations. nih.gov Studies have shown that transdermal estradiol can effectively achieve and maintain castrate levels of testosterone within weeks of initiating therapy. nih.gov In patients with advanced, castrate- and chemotherapy-refractory metastatic prostate cancer, transdermal estradiol has demonstrated biochemical activity, with a subset of patients showing a significant decrease in Prostate-Specific Antigen (PSA) levels. nih.gov

Clinical trials have explored transdermal estradiol as an alternative to conventional androgen deprivation therapy (ADT) with Luteinizing hormone-releasing hormone (LHRH) analogues. youtube.com These investigations assess not only the oncological outcomes but also the impact on quality of life, as estradiol therapy may prevent some andropause symptoms and has been shown to increase bone mineral density. nih.govyoutube.com

Study FocusKey FindingsReferences
Transdermal Estradiol in Advanced Prostate CancerAchieved castrate levels of testosterone in all patients within 3 weeks; resulted in biochemical disease regression. nih.gov
Transdermal Estradiol in Castrate and Chemotherapy Refractory Prostate CancerDemonstrated biochemical activity in heavily pre-treated patients; 2 out of 20 evaluable patients had a PSA decline of 50%. nih.gov
PATCH Trial (Phase III)Investigated transdermal estradiol as an alternative to LHRH analogues for androgen suppression in men with locally advanced prostate cancer. youtube.com

Studies in Breast Cancer Management (e.g., Palliative Therapy, Aromatase Inhibitor Resistance)

The role of estrogen in breast cancer is complex, as it is a known driver of growth in hormone receptor-positive (HR+) tumors. nih.gov Consequently, a primary strategy in managing HR+ breast cancer involves blocking estrogen production or its action. Aromatase inhibitors (AIs) are a standard treatment for postmenopausal women with HR+ breast cancer, as they block the peripheral conversion of androgens to estrogen. nih.govresearchgate.net

However, both innate and acquired resistance to AIs present significant clinical challenges. nih.govnih.gov Research into the mechanisms of AI resistance has revealed several pathways, including the activation of ER-independent growth signaling, often involving pathways like PI3K/Akt and MAPK. nih.govjmu.edu In some cases, resistance can involve the cancer cells adapting to an estrogen-depleted environment or utilizing alternative pathways for estrogen production. nih.gov

While seemingly counterintuitive, estrogen therapy can be used in the palliative setting for metastatic breast cancer, particularly in postmenopausal women who have previously responded to other endocrine therapies. The precise mechanisms are not fully understood but may involve inducing apoptosis in cancer cells that have adapted to long-term estrogen deprivation. Palliative care in breast cancer aims to manage symptoms and improve quality of life, and endocrine therapies are often a preferred method for receptor-positive tumors due to their favorable therapeutic index. nih.govoncohemakey.com

Therapeutic StrategyMechanism of ActionRelevance in Breast Cancer Management
Aromatase Inhibitors (AIs)Inhibit the aromatase enzyme, blocking the final step in estrogen biosynthesis in peripheral tissues. nih.govStandard of care for postmenopausal women with hormone receptor-positive breast cancer. nih.gov
Selective Estrogen Receptor Modulators (e.g., Tamoxifen)Competitively binds to estrogen receptors, acting as an antagonist in breast tissue.Formerly the gold standard, now often used alongside or sequentially with AIs. nih.gov
Selective Estrogen Receptor Downregulators (e.g., Fulvestrant)Binds to the estrogen receptor and promotes its degradation.Used in the treatment of advanced breast cancer, often after other endocrine therapies have failed. oncohemakey.com

Estrogen Receptor-Dependent Growth Inhibition in Other Carcinomas (e.g., Renal Cell Carcinoma)

Interestingly, while estrogen drives growth in some cancers, it can inhibit growth in others. Research in renal cell carcinoma (RCC) has revealed a potential tumor-suppressor role for estrogen, mediated primarily through the estrogen receptor beta (ERβ). nih.govplos.org The incidence of RCC is notably higher in males, suggesting a protective role for female hormones. nih.govplos.org

Studies have shown that RCC cell lines express high levels of ERβ, but not estrogen receptor alpha (ERα). nih.govplos.org Treatment of these cells with 17-β-estradiol resulted in a significant decrease in cell proliferation, migration, and invasion, while promoting apoptosis (programmed cell death). nih.govplos.orgnih.gov This ER-dependent growth inhibition is linked to the modulation of several downstream signaling pathways. Estrogen-activated ERβ has been shown to reduce the activation of pro-growth pathways like AKT, ERK, and JAK, while simultaneously activating apoptotic cascades. nih.govplos.org Quantitative phosphoproteomics has further revealed that estradiol can induce both apoptosis and autophagy in RCC cells. nih.gov These findings suggest that ERβ could be a prognostic marker and that activating it may represent a novel therapeutic direction for RCC. plos.org

Cell LineERβ ExpressionEffect of Estradiol TreatmentReferences
786-OHighInhibited cell proliferation, migration, and invasion; increased apoptosis. nih.gov
A498LowEctopic ERβ expression increased sensitivity to estrogen, leading to inhibited cell proliferation, migration, invasion, and increased apoptosis. nih.gov
ACHNPresentInduced ER-dependent growth inhibition, leading to both apoptosis and autophagy. nih.gov

Research in Neuroprotection and Cognitive Function

Effects on Learning and Memory Processes

Estradiol plays a significant neuromodulatory and neuroprotective role in the brain. researchgate.netnews-medical.net Its influence on cognitive functions, particularly learning and memory, has been a subject of extensive research. nih.gov The cognitive effects of estradiol are mediated through its binding to estrogen receptors (ERα and ERβ), which are found in key brain regions for memory, such as the hippocampus and prefrontal cortex. nih.govfrontiersin.org

Animal studies have consistently shown that estradiol can enhance performance in various learning and memory tasks. nih.govnih.gov For instance, chronic estrogen treatment in ovariectomized rats improved choice accuracy and working memory in radial arm maze tasks, which rely on spatial memory. nih.gov The hormone appears to be particularly effective during the acquisition phase of learning. nih.gov

The mechanisms underlying these cognitive enhancements are multifaceted. Estradiol can:

Increase synaptic plasticity : Surges in estradiol levels are associated with increased synaptic plasticity, which is crucial for learning and memory formation. uab.edu

Modulate neurotransmitter systems : Estrogen influences cholinergic, serotonergic, dopaminergic, and noradrenergic systems, all of which are vital for mood and cognition. news-medical.netnih.gov It increases the concentration of the enzyme needed to synthesize acetylcholine, a neurotransmitter critical for memory. apa.org

Promote neuronal growth and repair : Estradiol has neurotrophic effects, promoting the growth and repair of neurons and stimulating the production of nerve growth factors. news-medical.netnih.gov

Strategies for Mitigating Age-Related Cognitive Decline

The sharp decline in estradiol levels during menopause is associated with an increased risk of age-related cognitive decline and Alzheimer's disease in women. nih.govnih.gov This has led to research into hormone therapy as a potential strategy to mitigate these effects. Cumulative evidence suggests that estrogen plays a neuroprotective role, with actions that include increased cerebral blood flow, anti-inflammatory effects, and protection against oxidative stress and apoptosis. researchgate.netpccarx.com

However, the effectiveness of estrogen therapy on cognition appears to be highly dependent on the timing of its initiation. The "critical window hypothesis" posits that for estrogen to have neuroprotective benefits, it must be started around the time of menopause. nih.govucsf.edu Studies have shown that women who began estrogen therapy in mid-life had a decreased risk of developing dementia compared to non-users. ucsf.edu Conversely, initiating estrogen therapy in late life was associated with an increased risk of dementia. ucsf.edu

Research using neuroimaging has provided biological support for these observations. Estrogen users showed increased blood flow and preserved metabolic activity in brain regions critical for memory, like the hippocampus, when therapy was initiated soon after menopause. apa.orgsciencedaily.com These findings underscore the importance of timing in harnessing the potential cognitive benefits of estradiol to mitigate age-related decline. frontiersin.orgsciencedaily.com

Study/HypothesisDescriptionKey Findings/ImplicationsReferences
Observational StudiesAnalysis of health records of post-menopausal women to assess the link between estrogen therapy and dementia risk.Estrogen taken in mid-life was associated with a 26% decreased risk of dementia, while late-life initiation was linked to a 48% increased risk. ucsf.edu
"Critical Window" HypothesisA theory suggesting that the neuroprotective effects of estrogen are only realized if therapy is initiated during a specific period around menopause.Supported by clinical and observational data showing conflicting outcomes based on the age of initiation. nih.govucsf.edu
KEEPS-Cog TrialA randomized controlled trial studying younger postmenopausal women (ages 42–58).Found no adverse cognitive effects of transdermal estradiol over a 4-year period. frontiersin.org
Neuroimaging StudiesStudies observing brain metabolic activity and blood flow in women on hormone therapy.Estradiol therapy initiated soon after menopause helped preserve metabolic activity in key brain regions associated with memory. sciencedaily.com

Elucidation of Neuroprotective Mechanisms

Estradiol 3,17-Divalerate, as a prodrug, exerts its biological functions through its conversion to the active metabolite, 17β-estradiol. Consequently, the neuroprotective mechanisms of this compound are understood through the well-established neuroprotective actions of 17β-estradiol. Research has demonstrated that estradiol confers potent neuroprotective and neurotrophic effects in the adult brain. researchgate.netnih.gov These protective actions are multifaceted and are mediated through a variety of complex mechanisms that can be broadly categorized as genomic and non-genomic pathways, as well as anti-inflammatory and antioxidant effects.

Estradiol's neuroprotective capabilities are significant in the context of various forms of neurodegenerative diseases and brain injuries. researchgate.net It has been shown to influence memory and cognition, and to lessen the extent of cell death resulting from cerebrovascular events like stroke. researchgate.netnih.gov

Key neuroprotective mechanisms of estradiol include:

Genomic and Non-Genomic Pathways: Estradiol's effects are mediated through both classical genomic pathways, which involve the regulation of gene expression via nuclear estrogen receptors (ERs), and rapid non-genomic pathways that are initiated at the cell membrane. researchgate.net The genomic pathway leads to the transcription of genes that promote cell survival. nih.gov For instance, estradiol can increase the expression of the anti-apoptotic gene Bcl-2 in the context of ischemic brain injury. nih.govresearchgate.net Non-genomic signaling, on the other hand, involves the rapid activation of various kinase pathways and modulation of ion channel activity, which are crucial for synaptic plasticity. youtube.com

Anti-inflammatory Effects: Estradiol has demonstrated significant anti-inflammatory properties within the brain. researchgate.netnih.gov It can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory cytokines and other neurotoxic molecules. nih.govnih.gov This anti-inflammatory action is considered a key component of its neuroprotective capacity, particularly in neurodegenerative diseases associated with chronic inflammation. nih.gov

Antioxidant Properties: Estradiol can also exert neuroprotective effects through its antioxidant activity. nih.gov It can directly scavenge harmful free radicals and reduce oxidative stress, a major contributor to neuronal damage in various neurological conditions. nih.govimrpress.com This antioxidant function is attributed to the phenolic structure of the estradiol molecule and is independent of its binding to estrogen receptors. nih.gov

Regulation of Growth Factors and Synaptic Plasticity: Estradiol promotes the growth and repair of neurons and stimulates the production of nerve growth factors. nih.gov It enhances synaptic plasticity, neurite growth, and hippocampal neurogenesis, all of which are vital for cognitive function and recovery from brain injury. researchgate.net

Cardiovascular System Research

Effects on Plasma Lipid and Lipoprotein Profiles

Oral administration of estradiol has been shown to have generally favorable effects on plasma lipid and lipoprotein profiles in postmenopausal women. nih.gov These changes are considered to be a significant contributor to the potential cardiovascular benefits of estrogen therapy. The primary effects observed in clinical studies include a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol". nih.gov Concurrently, estradiol treatment typically leads to an increase in high-density lipoprotein (HDL) cholesterol, the "good cholesterol". nih.gov

The table below summarizes the typical changes observed in plasma lipid and lipoprotein profiles with oral estrogen replacement therapy.

Effects of Oral Estrogen on Plasma Lipid and Lipoprotein Profiles

Lipid/LipoproteinEffect of Oral EstrogenTypical Percentage Change
Total CholesterolDecrease-13%
LDL CholesterolDecrease-27%
HDL CholesterolIncrease+24%
TriglyceridesIncrease+30%
Apolipoprotein A-IIncrease+56%
Apolipoprotein BDecrease-13%

It is important to note that while the effects on cholesterol and lipoproteins are generally positive, oral estrogen therapy can also lead to an increase in triglyceride levels. nih.gov

Vasomotor Responses and Endothelial Function Studies

Estradiol has direct effects on the vascular wall that contribute to its cardiovascular actions. It has been shown to improve endothelial function, which is a critical factor in maintaining vascular health. nih.gov The endothelium plays a key role in regulating blood vessel tone, and its dysfunction is an early event in the development of atherosclerosis.

Exogenous estrogen administration can restore endothelial function by enhancing the synthesis of nitric oxide, a potent vasodilator, and by reducing oxidative stress which can impair nitric oxide bioavailability. nih.gov Studies have demonstrated that estrogen can reverse the impairment of endothelial function that occurs with the loss of endogenous estrogen, such as after ovariectomy. nih.gov The improvement in endothelial-dependent vasodilation is a key mechanism through which estradiol may exert its vascular benefits. nih.gov

Assessment of Cardiovascular Disease Risk Factors

Observational studies have often suggested a reduced risk of cardiovascular disease in postmenopausal women taking hormone therapy. nih.gov However, randomized controlled trials, such as the Women's Health Initiative (WHI), did not show a protective effect of estrogen therapy on cardiovascular disease and in some cases, indicated an increased risk of certain cardiovascular events, particularly stroke and venous thromboembolism. nih.govnih.gov

The "timing hypothesis" has emerged to explain these discrepancies, suggesting that the cardiovascular effects of estrogen therapy may depend on when it is initiated relative to the onset of menopause. nih.gov Initiating therapy in younger, more recently menopausal women may be associated with a lower risk of coronary heart disease, while starting therapy in older women who are many years past menopause may not confer the same benefits and could potentially be harmful. nih.govnih.gov

Other Therapeutic Areas Under Clinical Investigation

Beyond its established uses, the therapeutic potential of estradiol is being explored in other areas, with a focus on improving the quality of life for postmenopausal women.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of Estradiol (B170435) 3,17-Divalerate and its related substances. The versatility of chromatographic methods allows for high-resolution separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of estradiol esters due to its high efficiency and sensitivity. researchgate.net Method development for Estradiol 3,17-Divalerate, a di-ester of 17β-estradiol, often involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method utilizes a C18 or a Phenyl-bonded silica (B1680970) column. bepls.comresearchgate.net The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH modifier like orthophosphoric acid (OPA) to ensure sharp peak shapes. bepls.com Detection is frequently performed using a UV detector, with wavelengths set around 220 nm or 282 nm where the estradiol molecule exhibits absorbance. bepls.comresearchgate.net

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. bepls.comresearchgate.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness. researchgate.net Linearity is typically established over a concentration range relevant to the expected sample concentrations. bepls.comresearchgate.net For instance, a method for a related compound, estradiol valerate (B167501), demonstrated linearity in the concentration range of 0.04-0.12 mg/mL. researchgate.net Precision is assessed through repeatability and intermediate precision, with acceptance criteria usually set at a relative standard deviation (RSD) of not more than 2%. researchgate.net Accuracy is determined by recovery studies, which should ideally be within a specified percentage of the true value. researchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Estradiol Esters
ParameterCondition 1Condition 2
ColumnµBondapak Phenyl 5µm (3.9 mm x 30 mm) researchgate.netAgilent C18 (4.6mm x 100mm; 2.5µm) bepls.com
Mobile PhaseAcetonitrile : Water (80:20 v/v) researchgate.netMethanol : Water (0.1% OPA, pH 3.0) (90:10) bepls.com
Flow Rate0.8 mL/min researchgate.net0.9 ml/min bepls.com
Detection Wavelength220 nm researchgate.net282 nm bepls.com
Retention Time2.262 min (for Estradiol Valerate) researchgate.net2.183 min (for Estradiol Valerate) bepls.com
Linearity Range0.04-0.12 mg/ml researchgate.net2-10 µg/ml bepls.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of metabolites and impurities of this compound. chromatographyonline.com The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. biomedres.us This is particularly crucial for impurity profiling, which is the process of identifying and quantifying all potential impurities in a drug substance to ensure its safety and efficacy. biomedres.usresearchgate.net

This compound itself can be considered an impurity or a related compound in the synthesis of other estradiol esters, such as Estradiol Valerate, where it has been identified as "Estradiol Valerate - Impurity E". pharmaffiliates.com LC-MS/MS methods are developed to detect such process-related impurities and potential degradation products at very low levels. biomedres.us The method can quantify a wide range of estrogen metabolites, including hydroxylated and methylated forms, as well as conjugated metabolites. nih.gov Sample preparation may involve solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before analysis. nih.gov In some cases, derivatization is used to improve the ionization efficiency and sensitivity of the analytes. nih.gov

Table 2: Types of Impurities in Pharmaceutical Substances as per ICH Guidelines
Impurity TypeDescription and Examples
Organic ImpuritiesProcess-related (e.g., starting materials, by-products, intermediates) or degradation products. biomedres.us
Inorganic ImpuritiesReagents, ligands, catalysts, heavy metals, or other residual metals. biomedres.us
Residual SolventsSolvents used during the synthesis or manufacturing process. biomedres.us

The high selectivity of LC-MS/MS allows for the differentiation of isomeric metabolites, which is often challenging with other detectors. Its sensitivity enables the quantification of metabolites in the high picogram to low nanogram per milliliter range, making it suitable for analyzing biological samples where concentrations are typically low. nih.gov

Gas Chromatography with Flame Ionization Detector (GC-FID) Methods

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the analysis of steroids like estradiol and its esters. globalresearchonline.netresearchgate.net For a compound like this compound, which has a relatively high boiling point, GC analysis often requires derivatization to increase its volatility and improve chromatographic peak shape. eiu.edu A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. eiu.edu

The separation is typically performed on a capillary column, such as an HP-5 (5% phenyl-methylpolysiloxane), which is suitable for separating a wide range of analytes. globalresearchonline.netresearchgate.net The GC oven temperature is programmed to ramp up during the analysis to ensure the elution of all compounds of interest in a reasonable time. globalresearchonline.net Nitrogen or hydrogen is commonly used as the carrier gas. globalresearchonline.net The Flame Ionization Detector (FID) provides a sensitive and linear response for carbon-containing compounds.

A validated GC-FID method for the related compound 17β-estradiol demonstrated good linearity over a concentration range of 0.25-50 μg/mL. globalresearchonline.netresearchgate.net The method's precision and accuracy are evaluated to ensure reliable results for quality control purposes. researchgate.net

Table 3: Typical GC-FID Parameters for Estradiol Analysis
ParameterValue/Condition
ColumnHP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) globalresearchonline.net
Carrier GasNitrogen at 2 mL/min globalresearchonline.net
Inlet Temperature250 °C globalresearchonline.net
Detector Temperature300 °C globalresearchonline.netnih.gov
Oven ProgramInitial 150°C (1.5 min), ramp to 260°C at 50°C/min (hold 5 min), ramp to 270°C at 10°C/min (hold 3.3 min) globalresearchonline.netresearchgate.net
Injection ModeSplitless globalresearchonline.net

Spectrophotometric and Voltammetric Methods

Beyond chromatography, other analytical methods offer alternative or complementary approaches for the analysis of this compound.

UV Spectrophotometry for this compound Quantification

UV Spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of this compound. The basis of this method is the absorption of UV radiation by the phenolic A-ring of the estradiol molecule. researchgate.netresearchgate.net

A UV-Vis spectrophotometer is used to measure the absorbance of a solution of the compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). For estradiol and its esters, the λmax is typically found around 280 nm, although other wavelengths may be used depending on the solvent and specific ester. researchgate.netresearchgate.net The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentration, following the Beer-Lambert law. Solvents such as methanol or 0.1 N Sodium hydroxide (B78521) can be used to prepare the solutions. researchgate.net

Table 4: UV Spectrophotometry Data for Estradiol Analysis
ParameterFinding
Solvent0.1 N Sodium hydroxide researchgate.net
Detection Wavelength (λmax)230 nm researchgate.net
Linearity Range1-6 µg/ml researchgate.net

While not as selective as chromatographic methods, UV spectrophotometry can be a valuable tool for routine quality control analysis of bulk drug substances or simple formulations where interfering substances are minimal. researchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical methods offer a highly sensitive alternative for the determination of estradiol and its derivatives. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are based on the electrochemical oxidation of the phenolic hydroxyl group on the A-ring of the estradiol molecule. nih.govresearchgate.net

In these methods, a potential is applied to a working electrode (e.g., glassy carbon, platinum, or a modified electrode), and the resulting current from the oxidation of the analyte is measured. nih.govresearchgate.netresearchgate.net Studies on 17β-estradiol have shown an irreversible oxidation peak at potentials around +0.8 V to +1.47 V, depending on the electrode material and solvent system. nih.govresearchgate.net The peak current is proportional to the concentration of the analyte.

Square wave voltammetry is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to cyclic voltammetry. researchgate.net A validated SWV method for 17β-estradiol showed linearity between 5 and 30 µg/mL with good precision (RSD < 3.36%) and accuracy (relative error < 2.54%). researchgate.net The use of electrodes modified with nanomaterials, such as carbon nanotubes, can further enhance the sensitivity and reduce the limit of detection. nih.gov

Table 5: Voltammetric Methods for Estradiol Determination
TechniqueWorking ElectrodeKey Finding
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE) modified with α-Fe2O3-CNT nih.govSingle irreversible oxidation peak observed around +0.8 V. nih.gov
Square Wave Voltammetry (SWV)Platinum Electrode researchgate.netLinear range of 5-30 µg/mL for 17β-estradiol. researchgate.net
Fast-Scan Cyclic Voltammetry (FSCV)Carbon-Fiber Microelectrode researchgate.netAchieved a limit of detection of 31.2 ± 2.5 nM for 17β-estradiol. researchgate.net

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay, Electrochemiluminescence Immunoassay) for Biological Sample Analysis

Immunoassays are widely utilized for the quantification of hormones and their metabolites in biological samples due to their high sensitivity and specificity. Following administration, this compound is rapidly hydrolyzed to 17β-estradiol and valeric acid. Therefore, assays designed to measure estradiol levels in serum or plasma are essential for pharmacokinetic assessments.

Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassay techniques like time-resolved fluoroimmunoassay are employed for this purpose. science.gov These methods are based on the principle of competitive binding, where the estradiol in a sample competes with a labeled form of estradiol for a limited number of binding sites on a specific antibody. The extent of binding is inversely proportional to the concentration of estradiol in the sample. The signal generated, whether colorimetric, fluorescent, or chemiluminescent, is then measured to determine the hormone concentration.

In a bioavailability study, for instance, serum levels of estradiol were determined using time-resolved fluoroimmunoassay after administration of a formulation. science.gov Such assays are crucial for establishing the pharmacokinetic profile of the released estradiol.

Below is a representative table illustrating the type of data generated from such an analysis.

Table 1: Illustrative Serum Estradiol Concentrations Determined by Immunoassay

Time Point (hours)Mean Serum Estradiol Concentration (pg/mL)
0 (Baseline)6.37
232.78
620.54
1226.81
2427.61

This table is illustrative, based on data patterns found in bioavailability studies. science.gov

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. For this compound, a SIAM is crucial for identifying and quantifying the active ingredient, its degradation products, and other impurities.

The development of a SIAM typically involves forced degradation (stress testing) studies as mandated by the International Council for Harmonisation (ICH) guidelines. bepls.com The drug substance is subjected to a variety of harsh conditions to induce degradation, including:

Acid and Base Hydrolysis: this compound is susceptible to saponification under alkaline conditions, which cleaves the ester linkages to form estradiol and valeric acid. sepscience.com Acid hydrolysis can also promote degradation. bepls.com

Oxidation: Exposure to oxidative agents is performed to identify potential oxidation products.

Thermal Stress: The compound is exposed to high temperatures (e.g., 40°C/75% RH) to assess its thermal stability. bepls.com

Photolytic Stress: Exposure to light (e.g., 1.2 million lux-hours) is conducted to determine photosensitivity. bepls.com

The resulting stressed samples are then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to separate the intact drug from its degradation products. A study on a related compound, Estradiol Valerate, demonstrated the use of a Quality by Design (QbD) approach to develop a stability-indicating RP-HPLC method. bepls.com Forced degradation studies using acid, base, and peroxide revealed significant degradation, confirming the method's ability to resolve the parent drug from its degradants. bepls.com Potential degradation products for this compound could include Δ⁶-dehydro derivatives, which can result from acid-catalyzed dehydration. bepls.com

A robust SIAM is capable of separating the main compound from all known process impurities and degradation products, ensuring that the analytical results are a true reflection of the sample's quality.

Application in Pharmacokinetic and Bioequivalence Studies for Regulatory Filings

Analytical methods are the cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies, which are mandatory components of regulatory filings for drug approval (e.g., New Drug Application [NDA] or Abbreviated New Drug Application [ANDA]). researchgate.net

Since this compound is a prodrug, PK studies focus on the concentration-time profile of the active moiety, 17β-estradiol, in the bloodstream. Following oral administration, the compound is cleaved during intestinal absorption or the first pass through the liver, with maximum serum estradiol concentrations typically observed within 6–8 hours. bepls.com Validated analytical methods, such as the immunoassays discussed previously or more specific and sensitive mass spectrometry-based methods (LC-MS/MS), are used to generate this data from multiple blood samples taken over a specific period. x-mol.comtandfonline.com

For BE studies, which compare a generic product to a reference listed drug, the analytical methods must be sufficiently precise, accurate, and sensitive to demonstrate that there are no significant differences in the rate and extent of absorption of the active ingredient. The use of Estradiol Divalerate as a certified reference standard is essential for these analyses, ensuring the accuracy and traceability of the measurements required for regulatory submissions. researchgate.netsci-hub.se

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. sci-hub.se When applied to analytical methods (a concept known as Analytical QbD or AQbD), the goal is to develop a robust method that consistently delivers reliable results under routine use. researchgate.netajpaonline.com

The development of an HPLC method for this compound using AQbD principles would follow a structured process:

Define the Analytical Target Profile (ATP): This first step outlines the performance requirements of the method. For a SIAM, the ATP would specify the need to separate and quantify Estradiol Divalerate, its potential impurities (e.g., other esters), and degradation products with appropriate accuracy, precision, and sensitivity. sepscience.com

Identify Critical Method Parameters (CMPs): A risk assessment (e.g., using an Ishikawa or fishbone diagram) is performed to identify method variables that could impact the ATP. researchgate.net For an HPLC method, CMPs could include mobile phase composition (organic-to-aqueous ratio, pH), column temperature, and flow rate. sepscience.comtandfonline.com

Establish a Design Space with Design of Experiments (DoE): DoE is a statistical tool used to systematically vary the CMPs and study their effects on the method's performance (e.g., peak resolution, tailing factor). sepscience.comsci-hub.se The results are used to map a Method Operable Design Region (MODR), or "design space," which is the multidimensional combination of CMPs that have been demonstrated to assure method performance. sci-hub.se

Develop a Control Strategy and Continuous Improvement: The control strategy includes system suitability tests and other measures to ensure the method remains within the design space during routine operation. sci-hub.se The method's performance is monitored over its lifecycle, allowing for continuous improvement.

Studies on related estrogens have successfully used this approach to develop robust, stability-indicating HPLC methods, demonstrating its value in creating well-understood and reliable analytical procedures suitable for the stringent requirements of the pharmaceutical industry. tandfonline.comresearchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Delivery Systems and Formulations for Estradiol (B170435) 3,17-Divalerate

The hydrophobic nature of estradiol presents challenges for developing effective delivery systems. nih.gov Current research is actively exploring novel formulations to overcome these limitations, enhance bioavailability, and enable targeted and controlled release, thereby maximizing therapeutic benefits while minimizing potential side effects.

Nanotechnology offers promising solutions to the challenges of delivering hydrophobic drugs like estradiol. nih.gov Lipid and polymeric nanoparticles are at the forefront of this research, serving as versatile carriers that can encapsulate estradiol, improve its stability, and control its release. nih.govnih.gov

Polymeric Nanoparticles: These systems, often using biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), can provide sustained and controlled release of the encapsulated drug. nih.govbohrium.com Research has shown that PLGA nanoparticles can be engineered to release estradiol over extended periods, suggesting their potential for developing long-acting oral formulations. bohrium.com

Lipid-Based Nanoparticles: This category includes nanoliposomes and nanoemulsions. Studies have investigated liposomal formulations to deliver 17β-estradiol for specific therapeutic applications, such as in breast cancer therapy. nih.gov Nanoemulsions rich in components like ω-3-fatty acids have also been developed to carry 17β-estradiol, demonstrating therapeutic potential against conditions like atherosclerosis in preclinical models. researchgate.net

These nano-based systems are designed to improve biocompatibility, enhance stability, and provide controlled release, although achieving selective delivery remains a key challenge. nih.gov

Table 1: Comparison of Nano-Based Delivery Systems for Estradiol

Delivery System Carrier Material Example Key Advantages Research Focus
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) Biodegradability, sustained release, potential for oral delivery. nih.govbohrium.com Improving oral bioavailability and creating long-acting formulations. bohrium.com
Lipid Nanoparticles (Nanoliposomes) 2-Dioleoyl-sn-glycero-3-phosphocholine Biocompatibility, versatility for encapsulating hydrophobic drugs. nih.gov Antisense therapy for ER-positive breast cancer. nih.gov

A critical goal in estrogen therapy is to maximize desired effects on target tissues (e.g., bone, brain) while minimizing adverse effects on others (e.g., breast, uterus). Research into targeted delivery aims to concentrate the therapeutic agent at the site of action. One approach involves chemical delivery systems (CDS), where a molecular targetor is attached to the estradiol molecule. For instance, a dihydronicotinate-based CDS has been studied to enhance brain-targeted delivery of estradiol, although the position of the ester attachment significantly impacts its efficacy. nih.gov This strategy aims to achieve higher concentrations in the brain, which could be beneficial for neuroprotective applications, while reducing systemic exposure. nih.gov

Precision Medicine Approaches in Estrogen Therapy Utilizing Estradiol 3,17-Divalerate

Precision medicine seeks to tailor medical treatment to the individual characteristics of each patient, including genetic, environmental, and lifestyle factors. gremjournal.com In the context of estrogen therapy, this approach is crucial for optimizing the benefit-risk ratio. gremjournal.com For therapies involving this compound, precision medicine could involve identifying molecular markers that predict a patient's response or risk of adverse events. millerlaboratory.org This would allow for the selection of patients most likely to benefit and the avoidance of therapy in those at higher risk. millerlaboratory.org The development of such a precision medicine framework is essential to legitimize and refine the use of estrogen therapies for various conditions. millerlaboratory.org

Comprehensive Long-Term Outcomes Research and Post-Market Surveillance Studies

The long-term effects of estrogen therapy have been a subject of extensive study and debate, notably highlighted by the Women's Health Initiative (WHI). nih.gov These studies have underscored the importance of comprehensive, long-term research to understand the full spectrum of outcomes associated with hormone therapy. nih.gov

Post-market surveillance (PMS) is a critical component of ensuring the ongoing safety and effectiveness of any medication after it has been approved and released to the market. distillersr.com For this compound, this involves:

Monitoring Long-Term Effectiveness: Assessing how the treatment performs in real-world clinical settings over its entire life cycle. distillersr.com

Identifying Rare Adverse Events: Detecting potential side effects that were not identified during initial clinical trials. distillersr.comdovepress.com

Improving Existing Treatments: Using collected data to better understand how the drug interacts with other medications and to refine therapeutic guidelines. distillersr.com

Systematic PMS helps ensure that medical products remain safe and effective, providing crucial data for both regulators and clinicians. distillersr.comdovepress.com

Exploration of Specific Estrogen Receptor Agonists/Antagonists as Alternatives or Adjuncts

The discovery of different estrogen receptor subtypes (ERα and ERβ) with varying tissue distribution has led to the development of Selective Estrogen Receptor Modulators (SERMs). aem-sbem.com SERMs are compounds that can act as estrogen agonists in some tissues while acting as antagonists in others. nih.govtaylorandfrancis.com

Table 2: Profile of SERMs Compared to Estradiol

Compound Type Example Effect on Bone Effect on Uterus Effect on Breast
Full Estrogen Agonist 17β-Estradiol Agonist (Beneficial) nih.gov Agonist (Stimulatory) nih.gov Agonist (Stimulatory) nih.gov
SERM Raloxifene (B1678788) Agonist (Beneficial) nih.gov Antagonist (Protective) nih.gov Antagonist (Protective) nih.gov

This tissue-selective activity makes SERMs like tamoxifen (B1202) and raloxifene valuable alternatives or adjuncts to traditional estrogen therapy. nih.govclevelandclinic.org They can provide the beneficial effects of estrogen on bone, for example, while blocking the potentially harmful stimulatory effects on breast and uterine tissue. nih.gov The development of new SERMs continues to be an active area of research, aiming to create molecules with even more refined and desirable tissue-specific profiles. aem-sbem.com

Unveiling Detailed Molecular and Cellular Mechanisms Underlying Therapeutic and Side Effects

This compound acts through its active metabolite, 17β-estradiol, which mediates its effects by binding to specific intracellular estrogen receptors (ERα and ERβ). nih.govnih.gov The estradiol-receptor complex then acts as a transcription factor to regulate the expression of target genes. nih.gov

Future research aims to further elucidate these complex signaling pathways:

Receptor Subtype Specificity: Understanding the distinct and overlapping roles of ERα and ERβ in different tissues is crucial for explaining the diverse effects of estrogen. aem-sbem.comnih.gov ERα is predominantly expressed in reproductive tissues, while ERβ is found in bone, endothelium, and the central nervous system, among other tissues. aem-sbem.com

Genomic vs. Non-Genomic Signaling: In addition to the classical nuclear-mediated (genomic) pathway, estradiol can initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. nih.gov Unraveling how these different pathways are integrated to produce specific cellular responses is a key area of investigation.

Post-Receptor Pathways: The mechanisms by which SERMs achieve their tissue-selective effects are not fully understood but appear to involve novel post-receptor pathways and the activation of non-classical estrogen response elements. nih.gov

A more detailed understanding of these molecular and cellular mechanisms will be critical for developing novel therapeutic strategies that can harness the beneficial effects of estrogen signaling while minimizing adverse outcomes. nih.gov

Translational Research Bridging Preclinical Discoveries to Clinical Applications

The journey of a compound like this compound from a laboratory curiosity to a potential clinical tool is a complex, multi-stage process. It begins with in-depth preclinical investigations to establish its fundamental pharmacological profile. These studies are essential for predicting how the compound might behave in humans and for identifying potential therapeutic areas.

Preclinical research on estradiol esters, including divalerate, typically focuses on their role as prodrugs of estradiol. wikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov In the case of this compound, it is anticipated to be hydrolyzed by esterase enzymes in the body to release estradiol, the primary female sex hormone. guidetopharmacology.org

The primary goal of preclinical animal studies is to characterize the pharmacokinetics and pharmacodynamics of the compound. Pharmacokinetic studies in animal models, such as rats, are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. inchem.org These studies would provide data on its bioavailability and half-life compared to estradiol and other esters like estradiol valerate (B167501). wikipedia.org For instance, the length of the ester chain can influence the rate of release and duration of action. iiab.me

Pharmacodynamic studies in animal models help to elucidate the physiological and biochemical effects of the compound. For an estrogenic compound, these studies would investigate its effects on target tissues such as the uterus, bone, and brain. wikipedia.org For example, preclinical models are used to assess the potential of estrogenic compounds to prevent bone loss, a key concern in postmenopausal women. nih.gov

The table below summarizes the key preclinical parameters that would be investigated for this compound to support its translation to clinical studies.

Preclinical ParameterDescriptionAnimal Model ExamplesExpected Outcome for this compound
Pharmacokinetics Study of the drug's movement into, through, and out of the body.Rats, Mice, RabbitsCharacterization of absorption, distribution, metabolism (hydrolysis to estradiol), and excretion profile. Determination of half-life and bioavailability.
Pharmacodynamics Study of the biochemical and physiological effects of the drug on the body.Ovariectomized rat model for osteoporosis, models of menopausal symptoms.Demonstration of estrogenic activity in target tissues. Efficacy in preventing bone loss or alleviating menopausal-like symptoms in animal models.
Mechanism of Action How the drug produces its effect at the molecular level.In vitro receptor binding assays, cell culture studies.Confirmation of binding to estrogen receptors (ERα and ERβ) after conversion to estradiol. wikipedia.org

The successful completion of these preclinical studies would provide the necessary foundation to design and initiate Phase 1 clinical trials in humans. These initial clinical studies would focus on evaluating the safety, tolerability, and pharmacokinetic profile of this compound in a small group of healthy volunteers. Subsequent clinical trials (Phase 2 and 3) would then investigate its efficacy for specific indications, building upon the promising findings from preclinical research. While the direct clinical application of this compound is not yet established, the principles of translational research provide a clear roadmap for its potential development.

Q & A

Q. What are the recommended safety protocols for handling Estradiol 3,17-Divalerate in laboratory settings?

Researchers must adhere to OSHA HCS standards, including:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods or respiratory filters during procedures generating dust/aerosols .
  • Storage: Keep containers tightly sealed at -20°C in a dry, ventilated area, away from ignition sources .
  • Spill management: Clean spills immediately using non-reactive materials (e.g., absorbent pads) and dispose of waste per local regulations .

Q. How should this compound be characterized for purity and structural confirmation?

Analytical methods include:

  • High-performance liquid chromatography (HPLC): Validate methods using pharmacopeial guidelines (USP/EP) to quantify impurities (e.g., estradiol valerate, divalerate derivatives) with detection thresholds <0.05% .
  • Mass spectrometry (MS): Confirm molecular weight (356.50 g/mol for unlabelled form) and isotopic patterns (e.g., deuterated variants like C23H28D4O3, MW 360.53) .
  • Nuclear magnetic resonance (NMR): Verify esterification at positions 3 and 17 using ¹H/¹³C spectral data .

Q. What first-aid measures are critical for accidental exposure to this compound?

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Dermal contact: Wash skin with soap/water for 15 minutes; remove contaminated clothing .
  • Ingestion: Rinse mouth with water; seek medical attention immediately .
  • Medical monitoring: Observe for delayed symptoms (e.g., hormonal effects) for 48 hours post-exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across experimental models (e.g., in vivo vs. in vitro)?

  • Model selection: Use species with comparable estrogen receptor (ER) binding affinities (e.g., rodents for hormonal activity studies) .
  • Dose normalization: Adjust for metabolic clearance differences using allometric scaling (e.g., body surface area) .
  • Analytical validation: Cross-validate LC-MS/MS assays with isotopically labelled internal standards (e.g., D4 variants) to minimize matrix effects .

Q. What parameters define robust analytical method validation (AMV) for this compound in regulatory studies?

Key parameters per USP/EP guidelines include:

  • Specificity: Resolve peaks from structurally related impurities (e.g., 4-methylestradiol valerate, relative retention 1.3) .
  • Linearity: Achieve R² ≥0.99 across 50–150% of target concentration .
  • Accuracy/Precision: Maintain recovery rates of 98–102% and RSD ≤2% in intra/inter-day assays .
  • Limit of quantification (LOQ): Set ≤0.05% for impurities using signal-to-noise ratios ≥10:1 .

Q. How does the stability of this compound vary under physiological conditions, and how should this inform experimental design?

  • Temperature/pH effects: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to simulate hydrolytic degradation at ester bonds .
  • Light sensitivity: Store solutions in amber glassware to prevent photoisomerization .
  • Biofluid compatibility: Pre-treat serum/plasma samples with esterase inhibitors (e.g., sodium fluoride) to preserve analyte integrity .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol 3,17-Divalerate
Reactant of Route 2
Reactant of Route 2
Estradiol 3,17-Divalerate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.